5,6,7,8-Tetrahydroquinoxaline

Catalog No.
S702970
CAS No.
34413-35-9
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-Tetrahydroquinoxaline

CAS Number

34413-35-9

Product Name

5,6,7,8-Tetrahydroquinoxaline

IUPAC Name

5,6,7,8-tetrahydroquinoxaline

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2

InChI Key

XCZPDOCRSYZOBI-UHFFFAOYSA-N

SMILES

C1CCC2=NC=CN=C2C1

solubility

Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO
Soluble (in ethanol)

Canonical SMILES

C1CCC2=NC=CN=C2C1

The exact mass of the compound 5,6,7,8-Tetrahydroquinoxaline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble in water; soluble in vegetable oils, propylene glycol and dmsosoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

5,6,7,8-Tetrahydroquinoxaline is a bicyclic organic compound featuring a pyrazine ring fused to a saturated cyclohexane ring. Unlike its aromatic analog quinoxaline, this compound's non-planar, saturated carbocyclic ring imparts distinct physical properties, such as moderate solubility in polar solvents and a liquid state at room temperature. This structure serves as a versatile scaffold in medicinal chemistry for targeting non-aromatic binding pockets and as a precursor for developing advanced materials and chiral ligands for catalysis.

Substituting 5,6,7,8-Tetrahydroquinoxaline with its aromatic analog, quinoxaline, is frequently unviable due to fundamental differences in molecular geometry, electronic properties, and solubility. The saturated, non-planar structure of 5,6,7,8-Tetrahydroquinoxaline is essential for applications requiring 3D conformational flexibility, such as in chiral ligand design, whereas quinoxaline is rigidly planar. Furthermore, opting for in-situ synthesis from precursors like 1,2-diamines and dicarbonyls introduces significant process variables, including the need for substrate preparation and purification, potential regioselectivity issues, and multi-step procedures that procurement of the pure compound circumvents. These factors make direct substitution a high-risk decision in established synthesis, formulation, and catalysis workflows.

Precursor Suitability: Avoids Difficulties of Multi-Step or One-Pot Syntheses

Procuring 5,6,7,8-Tetrahydroquinoxaline as a starting material eliminates the challenges associated with its synthesis. Research on related substituted tetrahydroquinoxalines highlights that their synthesis can be difficult due to the need for prior preparation and purification of substrates, potential for limited regioselectivity, and the requirement for multi-step procedures. Even optimized one-pot syntheses, designed to be 'step-economic', require careful control of catalysts and conditions to achieve high yields, validating the decision to procure the pure compound to ensure consistency and save process development time.

Evidence DimensionSynthesis Route Complexity
Target Compound DataProcured as a high-purity, ready-to-use reagent.
Comparator Or BaselineIn-situ or multi-step synthesis requiring substrate preparation, purification, and optimization.
Quantified DifferenceEliminates multiple synthetic steps, purification, and potential regioselectivity issues noted in the literature.
ConditionsStandard laboratory and process chemistry workflows.

This justifies the 'buy vs. make' decision by saving significant time and resources otherwise spent on complex synthesis, purification, and process optimization.

Processability & Handling: Defined Physical Properties Distinct from Aromatic Analogs

The physical properties of 5,6,7,8-Tetrahydroquinoxaline are well-defined and distinct from its aromatic parent, quinoxaline, enabling precise process control. It is a liquid at room temperature with a boiling point of 85 °C at 3 mm Hg and a density of approximately 1.061 g/mL. Its refractive index is specified as ~1.542. Unlike many aromatic compounds, it is reported to be soluble in propylene glycol and DMSO but only sparingly soluble in water, a critical consideration for formulation and reaction solvent selection.

Evidence DimensionBoiling Point (at reduced pressure)
Target Compound Data85 °C @ 3 mm Hg
Comparator Or BaselineQuinoxaline (solid, MP ~30 °C, BP ~229 °C @ 760 mm Hg)
Quantified DifferenceSignificantly lower boiling point and different physical state (liquid vs. solid) under ambient conditions.
ConditionsStandard laboratory conditions.

These specific physical constants are essential for process design, solvent selection, and purification methods, and they confirm that it cannot be used as a drop-in substitute for its solid, higher-boiling aromatic analog.

Scaffold for Asymmetric Catalysis: Non-Planar Backbone Enables Chiral Ligand Design

The non-aromatic, conformationally flexible backbone of the tetrahydroquinoxaline core makes it a valuable platform for developing chiral ligands, a function its planar aromatic analog, quinoxaline, cannot fulfill. In a directly analogous system, chiral diamine ligands based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone were synthesized and used in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. These catalysts demonstrated the principle of transferring stereochemical information from the saturated heterocyclic ligand to the product, achieving enantiomeric excess values up to 69%. This highlights the utility of the saturated bicyclic scaffold in creating the necessary three-dimensional chiral pocket around a metal center.

Evidence DimensionAchievable Enantioselectivity (in a related system)
Target Compound DataProvides the essential non-planar scaffold for creating a chiral environment.
Comparator Or BaselineQuinoxaline (planar, achiral, unsuitable for this type of chiral ligand design).
Quantified DifferenceEnables asymmetric induction (up to 69% ee shown with a closely related tetrahydroquinoline-based ligand), which is impossible with the achiral quinoxaline backbone.
ConditionsRhodium-catalyzed asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines.

For researchers in asymmetric catalysis, this compound provides a foundational structure for building novel chiral ligands that require a non-aromatic, three-dimensional architecture.

Precursor for Novel Chiral Diamine Ligands in Asymmetric Catalysis

The compound's saturated, non-planar ring system makes it an ideal starting point for the synthesis of new bidentate ligands. Derivatization can introduce chiral centers, leading to catalysts for asymmetric hydrogenations, C-C bond formations, and other stereoselective transformations where a defined 3D metal coordination sphere is critical.

Core Scaffold for Medicinal Chemistry and Agrochemical Discovery

As a bioisostere for quinoline or quinoxaline, this scaffold provides a three-dimensional alternative to flat aromatic systems. This allows for improved binding in non-planar protein pockets and can alter physicochemical properties like solubility and metabolic stability, making it a valuable building block for generating new libraries of bioactive compounds.

Development of Specialized Corrosion Inhibitors and Functional Materials

The presence of nitrogen heteroatoms allows for strong adsorption onto metal surfaces, a key mechanism for corrosion inhibition. The saturated ring modifies the electronic properties compared to fully aromatic quinoxaline inhibitors, offering a distinct profile for formulating advanced corrosion protection systems or for synthesizing redox-active materials where tuning electron density is important.

Physical Description

Solid
Colourless to amber liquid; Cheese-like odou

XLogP3

0.9

Density

1.078-1.088

Melting Point

Mp 29-30 °
29-30°C

UNII

M153CJ9RA0

GHS Hazard Statements

Aggregated GHS information provided by 142 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 96 of 142 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 46 of 142 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34413-35-9

Wikipedia

5,6,7,8-tetrahydroquinoxaline

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Quinoxaline, 5,6,7,8-tetrahydro-: ACTIVE

Dates

Last modified: 08-15-2023

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